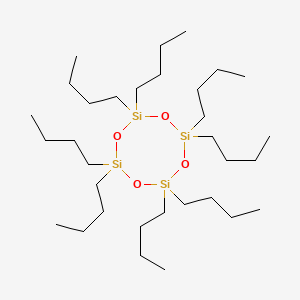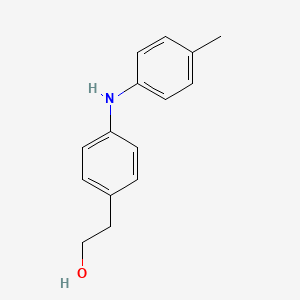
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula C24H16. This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical processes .
Vorbereitungsmethoden
The synthesis of Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often leverages high-temperature reactions and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to simpler hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: It is used as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules helps understand its potential effects on living organisms.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical syntheses.
Wirkmechanismus
The mechanism by which Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but differs in the arrangement of its rings.
Anthracene: Another polycyclic aromatic hydrocarbon with distinct chemical properties.
Benzo[a]pyrene: Known for its carcinogenic properties, highlighting the importance of structural differences in biological activity.
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- stands out due to its unique ring structure and the specific reactions it undergoes, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
7258-91-5 |
|---|---|
Molekularformel |
C24H16 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
hexacyclo[15.6.1.02,15.04,13.07,12.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H16/c1-2-6-20-15(4-1)8-10-17-13-23-19(14-22(17)20)12-18-11-9-16-5-3-7-21(23)24(16)18/h1-8,10,12-14H,9,11H2 |
InChI-Schlüssel |
FIEFWFHQVMTKCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C4C=CC5=CC=CC=C5C4=C3)C6=CC=CC1=C26 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)









![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)



